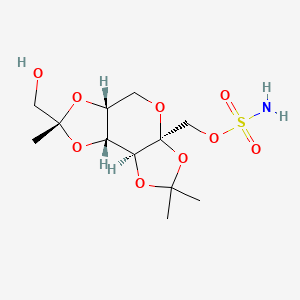
S-Hydroxy Topiramate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Hydroxy Topiramate is a derivative of Topiramate, a well-known second-generation anticonvulsant drug Topiramate is primarily used for the treatment of epilepsy and the prophylaxis of migraines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydroxylating Agents: This method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group into the Topiramate molecule.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can be used to selectively hydroxylate Topiramate at specific positions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale hydroxylation processes, optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of Topiramate.
Medicine: Potential use as an anticonvulsant or in the treatment of migraines, similar to Topiramate.
Mécanisme D'action
The mechanism of action of S-Hydroxy Topiramate is likely similar to that of Topiramate, which involves:
Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability.
Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases inhibitory neurotransmission.
Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission.
Inhibition of Carbonic Anhydrase: Alters ionic balance and neuronal activity.
The hydroxyl group may influence the binding affinity and selectivity of this compound for its molecular targets, potentially altering its pharmacological profile.
Comparaison Avec Des Composés Similaires
Topiramate: The parent compound, widely used as an anticonvulsant and for migraine prophylaxis.
Zonisamide: Another anticonvulsant with a similar mechanism of action.
Acetazolamide: A carbonic anhydrase inhibitor with anticonvulsant properties.
Uniqueness: S-Hydroxy Topiramate’s unique feature is the presence of the hydroxyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Topiramate. This could potentially lead to differences in efficacy, side effect profile, and therapeutic applications.
Propriétés
IUPAC Name |
[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-VZSYODPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652614 |
Source


|
| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198215-62-2 |
Source


|
| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

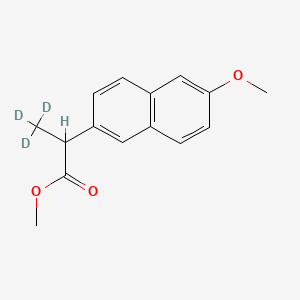
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)
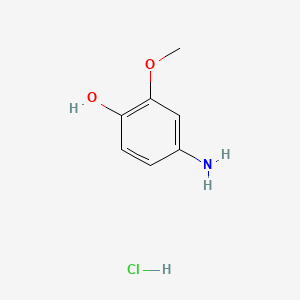
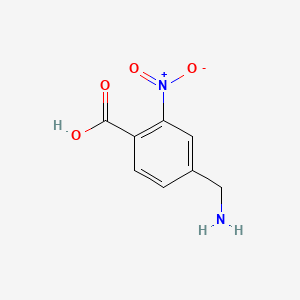
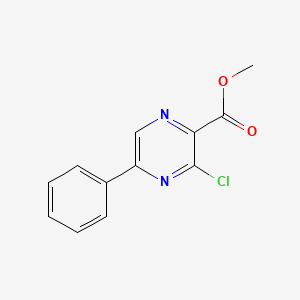
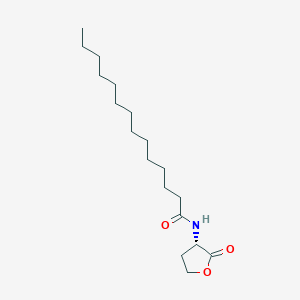

![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

